molecular formula C11H15BO4 B1427859 [4-(Oxolan-3-ylmethoxy)phenyl]boronic acid CAS No. 1334399-57-3

[4-(Oxolan-3-ylmethoxy)phenyl]boronic acid

Cat. No.: B1427859
CAS No.: 1334399-57-3
M. Wt: 222.05 g/mol
InChI Key: ZIGFFVANMXQZLE-UHFFFAOYSA-N
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Description

[4-(Oxolan-3-ylmethoxy)phenyl]boronic acid: is a boronic acid derivative that has gained significant attention in recent years due to its potential therapeutic and industrial applications. This compound is a white crystalline powder that is soluble in water and organic solvents. It is also known by its IUPAC name, 4-(tetrahydro-3-furanylmethoxy)phenylboronic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Oxolan-3-ylmethoxy)phenyl]boronic acid typically involves the reaction of 4-bromophenol with 3-hydroxytetrahydrofuran in the presence of a base to form the intermediate 4-(oxolan-3-ylmethoxy)phenol . This intermediate is then subjected to a Suzuki-Miyaura coupling reaction with boronic acid to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Oxolan-3-ylmethoxy)phenyl]boronic acid can undergo oxidation reactions to form .

    Reduction: It can be reduced to form .

    Substitution: The compound can participate in substitution reactions, particularly in the presence of halogens or nucleophiles .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Conditions often involve halogenating agents or nucleophiles like amines or alcohols .

Major Products:

    Oxidation: Phenol derivatives.

    Reduction: Boronate esters.

    Substitution: Various substituted phenylboronic acids.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds .

Biology:

  • Investigated for its potential as a biomolecular probe due to its ability to bind to diols in biological molecules .

Medicine:

  • Explored for its potential use in drug development , particularly in the design of enzyme inhibitors .

Industry:

  • Utilized in the production of advanced materials such as polymers and nanomaterials .

Mechanism of Action

The mechanism of action of [4-(Oxolan-3-ylmethoxy)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and hydroxyl groups . This property makes it useful in biomolecular recognition and enzyme inhibition . The compound targets specific molecular pathways by binding to active sites in enzymes, thereby modulating their activity .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 4-Hydroxyphenylboronic acid

Uniqueness:

  • The presence of the oxolan-3-ylmethoxy group in [4-(Oxolan-3-ylmethoxy)phenyl]boronic acid provides unique steric and electronic properties that enhance its binding affinity and selectivity compared to other boronic acids .

Properties

IUPAC Name

[4-(oxolan-3-ylmethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4/c13-12(14)10-1-3-11(4-2-10)16-8-9-5-6-15-7-9/h1-4,9,13-14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGFFVANMXQZLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2CCOC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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